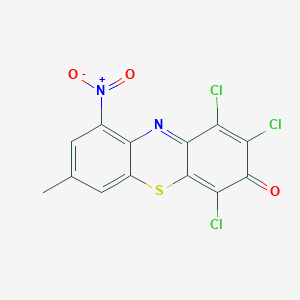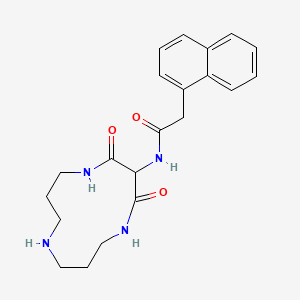![molecular formula C20H26O3 B12546614 2-{[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]oxy}ethan-1-ol CAS No. 143559-12-0](/img/structure/B12546614.png)
2-{[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]oxy}ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4’-(Hexyloxy)[1,1’-biphenyl]-4-yl]oxy}ethan-1-ol is a chemical compound known for its unique structure and properties. It is a glycol ether with a chemical formula of C20H26O3. This compound is characterized by the presence of a hexyloxy group attached to a biphenyl structure, which is further connected to an ethan-1-ol group. It is used in various industrial and scientific applications due to its chemical stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4’-(Hexyloxy)[1,1’-biphenyl]-4-yl]oxy}ethan-1-ol typically involves the reaction of 4-(hexyloxy)phenol with 4-bromobiphenyl under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The resulting intermediate is then reacted with ethylene oxide to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, pressure regulation, and the use of high-purity reagents.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[4’-(Hexyloxy)[1,1’-biphenyl]-4-yl]oxy}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols or ethers.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethan-1-ol group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, ethers.
Substitution: Various substituted ethan-1-ol derivatives.
Applications De Recherche Scientifique
2-{[4’-(Hexyloxy)[1,1’-biphenyl]-4-yl]oxy}ethan-1-ol is utilized in several scientific research fields:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of coatings, adhesives, and sealants due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of 2-{[4’-(Hexyloxy)[1,1’-biphenyl]-4-yl]oxy}ethan-1-ol involves its interaction with various molecular targets. The hexyloxy group and biphenyl structure allow it to interact with hydrophobic regions of proteins and membranes, potentially altering their function. The ethan-1-ol group can form hydrogen bonds with polar residues, further influencing molecular interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hexoxyethanol: A glycol ether with similar solvent properties but lacks the biphenyl structure.
4-(Hexyloxy)phenol: Shares the hexyloxy group but differs in overall structure and reactivity.
4-Bromobiphenyl: Contains the biphenyl structure but lacks the hexyloxy and ethan-1-ol groups.
Uniqueness
2-{[4’-(Hexyloxy)[1,1’-biphenyl]-4-yl]oxy}ethan-1-ol is unique due to its combination of a hexyloxy group, biphenyl structure, and ethan-1-ol group. This unique structure imparts specific chemical and physical properties, making it valuable in various applications.
Propriétés
Numéro CAS |
143559-12-0 |
|---|---|
Formule moléculaire |
C20H26O3 |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
2-[4-(4-hexoxyphenyl)phenoxy]ethanol |
InChI |
InChI=1S/C20H26O3/c1-2-3-4-5-15-22-19-10-6-17(7-11-19)18-8-12-20(13-9-18)23-16-14-21/h6-13,21H,2-5,14-16H2,1H3 |
Clé InChI |
RFRDMDWXHAJDAP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


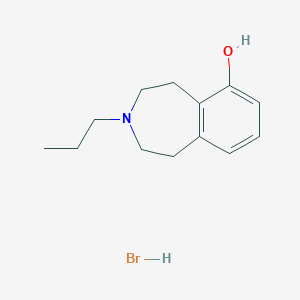
![5-Chloro-7-[2-(pyridin-2-yl)hydrazinylidene]quinolin-8(7H)-one](/img/structure/B12546546.png)
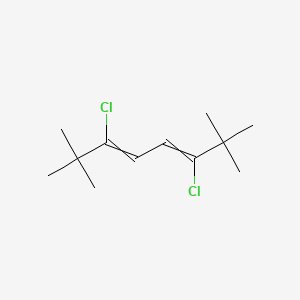

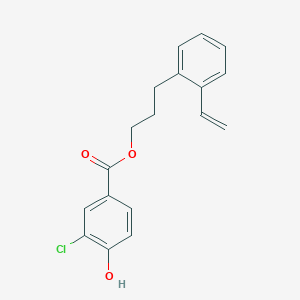
![1,4-Dibromo-2-[(6-bromohexyl)oxy]-5-(hexyloxy)benzene](/img/structure/B12546582.png)
![Pentanoic acid, 4-cyano-4-[[(diethylamino)thioxomethyl]thio]-](/img/structure/B12546585.png)
![2,4,6-Tris[4-(4-phenylphenyl)phenyl]pyridine](/img/structure/B12546586.png)
![1-[(Iodoacetyl)oxy]-1H-pyrrole-2,5-dione](/img/structure/B12546589.png)
